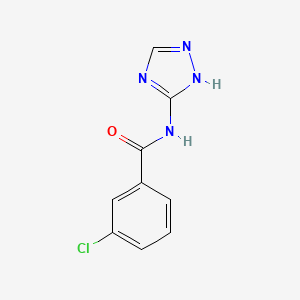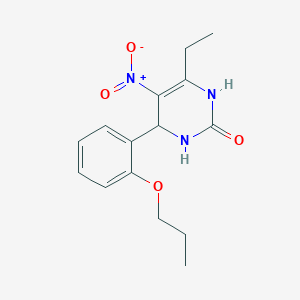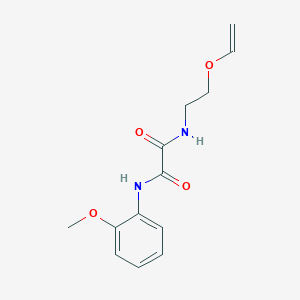![molecular formula C11H15NO5S B5194797 2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B5194797.png)
2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]acetic acid is an organic compound characterized by the presence of a sulfonamide group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]acetic acid typically involves the reaction of 2-methoxy-4,5-dimethylphenylamine with a sulfonyl chloride derivative, followed by the introduction of an acetic acid group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the compound may modulate signaling pathways involved in oxidative stress or inflammation.
Comparison with Similar Compounds
- 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid
- N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine
Comparison: Compared to similar compounds, 2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]acetic acid exhibits unique properties due to the specific positioning of the methoxy and dimethyl groups on the aromatic ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-7-4-9(17-3)10(5-8(7)2)18(15,16)12-6-11(13)14/h4-5,12H,6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSPJJPKERGSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5194737.png)


![N-{2-[(3-chloro-2-methylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide](/img/structure/B5194759.png)
![(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5194770.png)
![methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate](/img/structure/B5194772.png)
![2-iodo-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5194776.png)
![4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5194777.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5194796.png)
![4-(4-fluorophenyl)-1-[(2-prop-2-enoxyphenyl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B5194801.png)
![5-(1-aziranyl)-3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5194806.png)

